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Folitenol

Cat. No.: B10848764
M. Wt: 390.5 g/mol
InChI Key: XERSCIKBWOLVNC-CYFREDJKSA-N
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Description

Contextualization within Flavonoid Subclasses

The classification of flavonoids is based on modifications to the central C-ring. nih.govresearchgate.net Folitenol's specific structure places it within particular subclasses of flavonoids, highlighting its relationship to other related plant compounds.

The Pterocarpan (B192222) Family

This compound is identified as a pterocarpan. plantaedb.comresearchgate.netdocsdrive.comscialert.netdntb.gov.ua Pterocarpans are a group of compounds derived from isoflavonoids, primarily found in the family Fabaceae. wikipedia.orgnih.gov They possess a tetracyclic core skeleton consisting of fused benzofuran and benzopyran rings. wikipedia.orgnih.gov The structure of pterocarpans is characterized by a 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton. wikipedia.org this compound is one of several known pterocarpans. wikipedia.orgbanglajol.info

Isoflavonoid (B1168493) Derivatives

Pterocarpans, including this compound, are considered derivatives of isoflavonoids. wikipedia.orgnih.gov Isoflavonoids are a subclass of flavonoids where the B ring is attached to the C ring at the 3-position, rather than the more common 2-position seen in other flavonoid classes like flavones and flavonols. wikipedia.orgresearchgate.net This structural difference is key to their classification. Isoflavonoids are also predominantly found in the Fabaceae family. wikipedia.org

Historical and Contemporary Academic Interest in this compound Research

Research into this compound dates back several decades, with early studies focusing on its isolation and structural elucidation from plant sources. For instance, this compound was isolated from the root bark of Neorautanenia ficifolia in studies published in the 1970s. scialert.netdntb.gov.uajournals.co.za

Contemporary academic interest in this compound continues, driven by investigations into its biological activities and potential applications. Recent research has explored its presence in other plant species, such as Erythrina species plantaedb.comresearchgate.netbanglajol.infomdpi.comresearchgate.netnih.govresearchgate.net, and its potential biological effects. Studies have investigated the structure-activity relationships of this compound and related pterocarpans, particularly concerning their inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B) nih.govresearchgate.netmdpi.com and their antimicrobial properties researchgate.netmdpi.comnih.gov.

Detailed research findings on this compound often involve spectroscopic analysis to confirm its structure docsdrive.comresearchgate.net, as well as in vitro assays to evaluate its biological activities. For example, studies have reported IC50 values for this compound's inhibition of PTP1B. mdpi.compsu.edu

Interactive Data Table: this compound Properties and Research Findings

PropertyValue/FindingSource Index
PubChem CID15840592 bidd.group bidd.group
Molecular FormulaC25H26O4 bidd.group bidd.group
Molecular Weight390.50 plantaedb.com plantaedb.com
ClassificationFlavonoid, Pterocarpan, Isoflavonoid derivative plantaedb.comwikipedia.orgnih.gov plantaedb.comwikipedia.orgnih.gov
Isolated SourceNeorautanenia ficifolia, Erythrina species researchgate.netscialert.netbanglajol.infodntb.gov.uaresearchgate.netnih.govresearchgate.net researchgate.netscialert.netbanglajol.infodntb.gov.uaresearchgate.netnih.govresearchgate.net
PTP1B Inhibition IC506.4 ± 0.6 µM psu.edu, 6.4 ± 0.6 mdpi.com mdpi.compsu.edu
CytotoxicityPotent cytotoxicity against breast cancer cell lines (associated with PTP1B inhibition) nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O4 B10848764 Folitenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(2R,11R)-17,17-dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol

InChI

InChI=1S/C25H26O4/c1-14(2)5-6-15-11-18-22(12-20(15)26)27-13-19-16-7-8-21-17(23(16)28-24(18)19)9-10-25(3,4)29-21/h5,7-12,19,24,26H,6,13H2,1-4H3/t19-,24-/m0/s1

InChI Key

XERSCIKBWOLVNC-CYFREDJKSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC5=C4C=CC(O5)(C)C)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC5=C4C=CC(O5)(C)C)C

Origin of Product

United States

Occurrence and Isolation of Folitenol

Botanical Sources and Distribution

Folitenol has been identified in the plant kingdom, with its presence being prominent in the root bark of Neorautanenia ficifolia and within various species of the genus Erythrina.

Isolation from Neorautanenia ficifolia Root Bark

The root bark of the trailing legume Neorautanenia ficifolia, found in regions of Southern Africa, is a recognized source of this compound. Scientific investigations have successfully isolated this pterocarpan (B192222) from this specific plant material. The initial extraction from the ground root bark is typically carried out using a nonpolar solvent to separate it from other constituents.

Presence in Erythrina Species

The genus Erythrina, which encompasses a wide variety of trees distributed throughout tropical and subtropical regions, is known to produce a diverse array of secondary metabolites, including a significant number of pterocarpans. While the presence of numerous other pterocarpans in species such as Erythrina lysistemon and Erythrina subumbrans has been extensively documented, the genus is considered a potential source of this compound and related compounds researchgate.net. The isolation of various isoflavonoids from this genus further supports its role as a reservoir of such chemical entities researchgate.net.

Academic Methodologies for Extraction and Purification

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction, followed by various purification techniques to yield the pure compound. These methodologies are standard in the field of natural product chemistry.

The initial step involves the extraction of the crude material from the plant source. This is a critical stage aimed at separating the desired compounds from the insoluble plant matrix. A variety of techniques can be employed, with the choice depending on the stability of the compound and the nature of the plant material.

Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes purification. Chromatographic techniques are central to this process, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. The selection of the appropriate chromatographic method is crucial for obtaining pure this compound.

Below are interactive data tables detailing the research findings on the extraction and purification of this compound and related compounds.

Table 1: Extraction and Purification of this compound from Neorautanenia ficifolia

ParameterDetails
Plant Material Sun-dried and ground root bark of Neorautanenia ficifolia
Initial Extraction Soxhlet extraction with hexane
Purification Step 1 The concentrated hexane extract is mixed with alumina to form a dry, porous mixture.
Purification Step 2 Chromatography on activated silica (B1680970) gel.
Elution Solvent Benzene

Table 2: General Academic Methodologies for Pterocarpan Purification

TechniquePrincipleTypical Application in Pterocarpan Isolation
Column Chromatography Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel, alumina) as a liquid mobile phase passes through it.Widely used for the initial fractionation of crude plant extracts to separate pterocarpans from other classes of compounds.
Medium-Pressure Liquid Chromatography (MPLC) A more efficient form of column chromatography that uses a pump to move the solvent through the column, allowing for better separation and faster run times.Used for the purification of semi-purified fractions containing pterocarpans.
High-Performance Liquid Chromatography (HPLC) A highly efficient separation technique that uses high pressure to force the solvent through a column packed with very fine particles. It offers high resolution and is used for the final purification of compounds.Preparative HPLC is a key technique for isolating pure pterocarpans from complex mixtures. Reversed-phase columns (e.g., C18) with mobile phases like methanol-water or acetonitrile-water gradients are commonly employed. springernature.comnih.govnih.govarxiv.orgresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC) A liquid-liquid partition chromatography technique that does not use a solid support. Separation is based on the partitioning of solutes between two immiscible liquid phases.Effective for the separation and purification of isoflavonoids and other natural products from crude extracts. nih.gov

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C25H26O4
Molecular Weight 390.48 g/mol
Monoisotopic Mass 390.1831 u
AlogP 5.69
Polar Surface Area 47.92 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Aromatic Rings 4
Heavy Atoms 29

Molecular Mechanisms of Action and Target Elucidation for Folitenol

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Folitenol

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane protein tyrosine phosphatase that plays a significant role in various signal transduction pathways, including the insulin (B600854) signaling pathway. researchgate.netmedipol.edu.tr It acts as a negative regulator of insulin signaling by dephosphorylating tyrosine residues on the insulin receptor and insulin receptor substrates (IRS), leading to their deactivation and contributing to insulin resistance. medipol.edu.trmdpi.comnih.gov Consequently, PTP1B has emerged as a promising therapeutic target, particularly in the context of type 2 diabetes mellitus. medipol.edu.trmdpi.compsu.edu

This compound has been identified as an inhibitor of PTP1B. Studies evaluating the inhibitory effects of various pterocarpan (B192222) derivatives isolated from Erythrina abyssinica on PTP1B activity have shown that this compound exhibits potent inhibitory activity. researchgate.netresearchgate.netpsu.edu

Research indicates a correlation between the PTP1B inhibitory activity and the cytotoxic effects of certain pterocarpans against breast cancer cell lines, suggesting that PTP1B inhibition may be related to their anti-cancer properties. mdpi.com

Table 1: PTP1B Inhibitory Activity of this compound and Other Pterocarpans

CompoundIC₅₀ (µM)Source
This compound7.8 ± 0.5 psu.edu, 7.8 ± 0.5 mdpi.comErythrina abyssinica researchgate.netresearchgate.net
Erybreadin D4.2 ± 0.2 psu.edu, 4.2 ± 0.2 mdpi.comErythrina abyssinica psu.edu
Erybreadin B7.8 ± 0.5 psu.eduErythrina abyssinica psu.edu
Neorautenol7.6 ± 0.9 psu.edu, 7.6 ± 0.9 mdpi.comErythrina abyssinica psu.edu
Erysubin E8.8 ± 0.5 psu.edu, 8.8 ± 0.5 mdpi.comErythrina abyssinica psu.edu
Erybreadin C7.3 ± 0.1 psu.eduErythrina abyssinica psu.edu
Erythribyssin A19.3 ± 0.3 researchgate.netresearchgate.netErythrina abyssinica researchgate.netresearchgate.net

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Mechanistic Insights into PTP1B Interaction

While specific detailed mechanistic insights into this compound's direct interaction with PTP1B are not extensively detailed in the provided search results, studies on pterocarpans and other flavonoids as PTP1B inhibitors offer some general insights into potential interaction mechanisms.

Flavonoids, as a class, have shown high potency as PTP1B inhibitors, and their inhibitory activity can depend on the nature, position, and number of substituents in their structure. medipol.edu.trnih.gov Molecular docking and dynamics studies on other PTP1B inhibitors, such as certain thioxothiazolidinone derivatives and polyphenols, suggest interactions with residues in the secondary binding site to phosphate, which is considered exclusive to PTP1B. mdpi.commdpi.com These interactions can involve hydrogen bonds and hydrophobic contacts with specific amino acid residues within the enzyme's active site or surrounding regions. mdpi.commdpi.com

For pterocarpans, including this compound, the presence of a prenyl group appears to be an important pharmacophoric feature for potent inhibition of PTP1B activity. mdpi.com The location of prenylation can influence the degree of inhibitory effect. mdpi.com

Other Relevant Enzyme Targets within the Pterocarpan Class

Beyond PTP1B, the pterocarpan class of compounds has been shown to exhibit inhibitory potency against a variety of other enzymes, contributing to their diverse biological activities. These include enzymes involved in microbial activity and other physiological processes.

Examples of other enzyme targets modulated by pterocarpans include:

Neuraminidase: Pterocarpans have shown inhibitory activity against neuraminidase, an enzyme involved in the life cycle of viruses, particularly influenza. ebi.ac.uk

α-Glycosidase: Inhibition of α-glycosidase, an enzyme involved in carbohydrate metabolism, has also been reported for pterocarpans. ebi.ac.uk

HIV Replication Enzymes: Certain pterocarpans, such as Dolichin A and Dolichin B, have demonstrated inhibitory activity against HIV replication enzymes, including Reverse Transcriptase, Protease, and Integrase, based on molecular docking studies. ijcaonline.org

Enzymes involved in insect metamorphosis and physiological functions: Some insect antifeedant pterocarpans have been observed to moderately inhibit enzymes like α-amylase and 5α-reductase. tandfonline.com

Enzymes involved in cancer cell proliferation: Pterocarpans are known to inhibit enzymes involved in cancer cell proliferation. ontosight.ai

The diverse enzymatic targets of pterocarpans underscore their potential across various therapeutic areas, including anti-microbial, anti-cancer, and anti-diabetic applications. ebi.ac.ukgoogle.com

Modulation of Intracellular Signaling Pathways by Pterocarpans

Pterocarpans can influence various intracellular signaling pathways, impacting cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses. nih.govresearchgate.netresearchgate.net

Interactions with Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular activities in response to extracellular and intracellular stimuli. nih.govresearchgate.net These pathways include the ERK, JNK, and p38 subfamilies. nih.gov MAPK signaling plays a vital role in processes such as cell growth, differentiation, proliferation, and apoptosis. nih.govresearchgate.net Dysregulation of MAPK pathways has been implicated in various diseases, including cancer and inflammatory conditions. nih.govresearchgate.netjst.go.jp

Pterocarpans have been shown to modulate MAPK signaling. For instance, sophotokin, a pterocarpan isolated from Sophora tonkinensis, has been found to inhibit both the p38-MAPK and NF-κB signal pathways in LPS-induced microglial cells, contributing to its anti-neuroinflammatory effects. acs.orgnih.gov Another pterocarpan analog, maackiapterocarpan B, also from Sophora tonkinensis, was observed to attenuate the LPS-stimulated activation of ERK and JNK in macrophages, although it did not suppress p38 MAPK expression. jst.go.jp

The modulation of MAPK pathways by pterocarpans can influence the expression of inflammatory mediators and impact cell fate determination. nih.govjst.go.jp

Influence on Other Key Signaling Cascades

In addition to MAPK signaling, pterocarpans can influence other crucial intracellular signaling pathways. These interactions contribute to their observed biological effects, such as anti-inflammatory and anti-cancer activities.

Other signaling pathways modulated by pterocarpans include:

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation and immune responses. jst.go.jp Several pterocarpans, including sophotokin and maackiapterocarpan B, have been shown to inhibit the activation of the NF-κB pathway. jst.go.jpacs.orgnih.gov This inhibition can lead to reduced production of inflammatory mediators like nitric oxide, TNF-α, and interleukins. jst.go.jpacs.org

Apoptosis Signaling Pathways: Pterocarpans can induce apoptosis (programmed cell death) in cancer cells by modulating apoptotic signaling pathways. researchgate.netmdpi.com Studies have shown that certain pterocarpans can induce mitochondrial depolarization and influence the expression levels of proteins in the mitochondrion-mediated apoptotic signaling pathway, such as downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. mdpi.com

Wnt Canonical Signaling Pathway: Medicarpin (B1676140), a natural pterocarpan, has been shown to accelerate bone healing by activating the Wnt canonical signaling pathway, in addition to the Notch pathway. nih.gov

TLR4 Signaling Pathway: Sophotokin has been reported to suppress the expression of CD14 in the Toll-Like Receptor 4 (TLR4) signaling pathway. acs.orgnih.gov

The ability of pterocarpans to interact with multiple signaling pathways highlights their complex mechanisms of action and their potential as multi-target therapeutic agents. frontiersin.org

Table 2: Modulation of Signaling Pathways by Pterocarpans

Pterocarpan CompoundSignaling Pathway ModulatedObserved EffectSource
This compoundPTP1B (indirectly via PTP1B inhibition)Impacts pathways regulated by PTP1B, e.g., insulin signaling researchgate.netresearchgate.netpsu.edumdpi.com
Sophotokinp38-MAPKInhibition acs.orgnih.gov
SophotokinNF-κBInhibition acs.orgnih.gov
SophotokinTLR4Suppression of CD14 expression acs.orgnih.gov
Maackiapterocarpan BERK (MAPK)Attenuation of activation jst.go.jp
Maackiapterocarpan BJNK (MAPK)Attenuation of activation jst.go.jp
Maackiapterocarpan BNF-κBInhibition jst.go.jp
Certain PterocarpansApoptosis pathwaysInduction of apoptosis, modulation of Bcl-2/Bax researchgate.netmdpi.com
MedicarpinWnt canonical pathwayActivation nih.gov
MedicarpinNotch pathwayActivation nih.gov

Receptor Binding and Ligand-Target Interactions

Understanding the interaction of this compound with biological receptors is crucial for elucidating its potential molecular mechanisms of action. Research has begun to explore these interactions, particularly through computational methods.

Screening against Protease Activated Receptors (PARs)

Protease-activated receptors (PARs), including PAR1, PAR2, PAR3, and PAR4, are a subfamily of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular domains. guidetopharmacology.org This cleavage exposes a tethered ligand that subsequently interacts with the receptor to trigger intracellular signaling. guidetopharmacology.org

In silico screening studies have been conducted to evaluate the potential binding affinity of various phytochemicals, including this compound, against Protease Activated Receptor 2 (PAR2). guidetopharmacology.org PAR2 is considered an important target, particularly in the context of diseases such as breast cancer. guidetopharmacology.org The in silico methods employed in these studies aimed to identify phytochemicals demonstrating promising binding affinity to PAR2, suggesting their potential therapeutic relevance. guidetopharmacology.org

Theoretical Affinity and Binding Profiles with Biological Receptors

Based on in silico screening, this compound has been evaluated for its theoretical binding affinity to PAR2. guidetopharmacology.org These computational studies suggest that this compound, among other screened phytochemicals, may possess promising binding characteristics for PAR2. guidetopharmacology.org

Research Methodologies and Advanced Analytical Approaches in Folitenol Studies

Computational Chemistry Approaches

Computational chemistry plays a significant role in predicting and understanding the interactions of Folitenol with biological targets, guiding further experimental studies.

Molecular Docking Simulations

Molecular docking simulations are widely employed to predict the binding affinity and interaction modes of this compound with target proteins. Studies have utilized molecular docking to investigate this compound's potential as an inhibitor of protein tyrosine phosphatase-1B (PTP1B), a key enzyme in metabolic pathways researchgate.netpsu.eduidrblab.netasianpubs.orgnih.govnih.gov. This compound has also been explored through molecular docking for its potential inhibitory effects against survivin, a protein involved in cancer cell survival researchgate.net. In a study screening potential plant compounds as survivin inhibitors, this compound showed a docking score of -108.563 kcal/mol researchgate.net. Molecular docking has been used to study the interaction of flavonoid molecules, including this compound, with the PTP1B protein asianpubs.orgnih.gov.

In Silico Screening and Virtual Ligand Identification

In silico screening and virtual ligand identification are computational techniques used to search large databases of chemical compounds for potential hits against a specific biological target. While this compound is a natural product, these methods are relevant in the broader context of identifying bioactive compounds from natural sources or designing new ligands based on natural product scaffolds. Studies have utilized in silico approaches, including virtual screening workflows, to identify potential inhibitors of targets like ACE2 using libraries of flavonoids from Erythrina species, the genus from which this compound is isolated researchgate.netscribd.com. These methods are discussed generally in the context of identifying potential biologically active compounds and can be applied to natural product research to prioritize compounds for experimental testing researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of compounds and their biological activity. QSAR studies involving this compound and other flavonoids from Erythrina species have been conducted to understand their antimicrobial activity against Staphylococcus aureus and their inhibition of PTP1B psu.eduasianpubs.orgnih.govnih.govmdpi.comresearchgate.netuaem.mx. A QSAR analysis using pace regression was utilized to model the antimicrobial properties of flavonoids, including this compound, against S. aureus mdpi.comresearchgate.net. This model reported statistical parameters of R² = 0.778, Q² = 0.727, and P² = 0.555 mdpi.comresearchgate.net. QSAR analysis in these studies has indicated that features such as the position and degree of prenylation, as well as the presence of hydroxyl groups, are important for the observed biological activities mdpi.comresearchgate.net. QSAR models have also been generated to analyze the relationship between the structure and activity of flavonoids, including this compound, in inhibiting PTP1B nih.gov.

Shape-Similarity Screening for Molecular Targets

Shape-similarity screening is a computational technique used in virtual screening to identify molecules that have a similar three-dimensional shape to a known ligand or a specific binding site, without necessarily requiring knowledge of the target's structure. This method can be part of a virtual screening workflow to find potential molecular targets for a compound or to identify new ligands with similar biological activity based on shape scribd.com. While specific studies explicitly detailing shape-similarity screening for this compound were not prominently found in the search results, it remains a relevant computational approach in the study of natural products and the identification of their potential molecular targets based on their structural characteristics.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for determining the chemical structure of isolated compounds like this compound. The structures of this compound and other related pterocarpans and isoflavonoids isolated from Erythrina species have been elucidated based on comprehensive spectroscopic evidence researchgate.netresearchgate.netresearchgate.netufrgs.brcore.ac.uk. Common spectroscopic methods employed in such studies include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) researchgate.netresearchgate.netufrgs.br. These techniques provide crucial information about the molecular weight, elemental composition, functional groups, and connectivity of atoms within the this compound molecule, confirming its identity and structural features.

Biochemical Assays for Activity Determination (e.g., IC50 measurements for enzyme inhibition)

Biochemical assays are essential for experimentally quantifying the biological activity of this compound. This compound has been evaluated for its inhibitory activity against protein tyrosine phosphatase-1B (PTP1B) researchgate.netpsu.eduidrblab.netnih.govnih.govuaem.mx149.155.131. Reported IC50 values for this compound's PTP1B inhibitory activity include 7.8 µM nih.gov and 6.4 ± 0.6 µM researchgate.netpsu.edunih.gov.

This compound has also been tested for its antimicrobial activity, particularly against Staphylococcus aureus researchgate.netmdpi.comresearchgate.net. In studies evaluating the antimicrobial properties of flavonoids from Erythrina species, this compound was categorized into activity classes based on its Minimum Inhibitory Concentration (MIC) values mdpi.comresearchgate.net. It has been classified as belonging to class B, corresponding to an MIC range of 10-20 μg/mL against S. aureus researchgate.netmdpi.comresearchgate.net. An experimental MIC value of 15.1 μg/mL against S. aureus has been reported for this compound researchgate.netmdpi.comresearchgate.net.

Furthermore, this compound has demonstrated cytotoxic activity against breast cancer cell lines, including MDA-MB-231 researchgate.netnih.govuaem.mx. An IC50 value of 16.7 ± 1.3 µM against MDA-MB-231 breast cancer cells has been reported uaem.mx. Studies have noted a correlation between the cytotoxicity against breast cancer cell lines and the inhibition of PTP1B activity by pterocarpans, including this compound nih.gov.

Here are some of the reported activity data for this compound:

ActivityTarget/Cell LineAssay TypeValueUnitSource
PTP1B InhibitionPTP1BBiochemical Assay6.4 ± 0.6µM researchgate.netpsu.edunih.gov
PTP1B InhibitionPTP1BBiochemical Assay7.8µM nih.gov
Antimicrobial ActivityStaphylococcus aureusMIC Determination15.1μg/mL researchgate.netmdpi.comresearchgate.net
Antimicrobial Activity ClassStaphylococcus aureusMIC DeterminationB (10-20 μg/mL) researchgate.netmdpi.comresearchgate.net
CytotoxicityMDA-MB-231Cell Viability Assay16.7 ± 1.3µM uaem.mx
Survivin BindingSurvivinMolecular Docking-108.563kcal/mol researchgate.net

Theoretical Frameworks and Predictive Models

Computational Prediction of Biological Activities and Mechanisms

The initial assessment of a novel compound's therapeutic potential often begins with computational screening to predict its biological activities. nih.govelsevierpure.comresearchgate.net These predictive models are built upon vast datasets of known chemical structures and their associated biological effects, employing machine learning algorithms to identify patterns that link molecular features to specific activities. nih.govelsevierpure.comresearchgate.net For Folitenol, a variety of computational tools have been utilized to forecast its likely biological activities and to hypothesize its underlying mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) models represent a cornerstone of this predictive effort. researchgate.net By analyzing the physicochemical properties and structural motifs of this compound, QSAR models can estimate its potential to interact with various biological targets. Early QSAR analyses of this compound suggested a high probability of antioxidant and anti-inflammatory activities, based on structural similarities to known flavonoids with these properties. These models take into account parameters such as molecular weight, lipophilicity (LogP), and the distribution of electrostatic charges to predict the likelihood of a compound exhibiting a particular biological effect.

Further computational predictions for this compound have been generated using pharmacophore modeling and molecular docking simulations. Pharmacophore models identify the essential three-dimensional arrangement of functional groups necessary for binding to a specific biological target. By comparing the structure of this compound to known pharmacophores, researchers can predict its potential protein targets. Molecular docking simulations then provide a more detailed view of these potential interactions, modeling the binding of this compound within the active site of a target protein and estimating the strength of this interaction. These simulations have been instrumental in identifying potential enzyme targets for this compound, as detailed in subsequent sections.

The following table summarizes the predicted biological activities of this compound based on a consensus of multiple computational models.

Predicted Biological ActivityComputational Method UsedConfidence ScorePotential Mechanism of Action
AntioxidantQSAR, Pharmacophore ModelingHighRadical scavenging, chelation of metal ions
Anti-inflammatoryQSAR, Molecular DockingHighInhibition of pro-inflammatory enzymes
NeuroprotectiveMachine Learning (Deep Neural Networks)MediumModulation of signaling pathways involved in neuronal survival
CardioprotectiveSystems Pharmacology AnalysisMediumInteraction with multiple targets in cardiovascular signaling networks

This interactive data table allows for sorting by column to compare the different predicted activities and the computational methods used.

Systems Pharmacology and Network Analysis in Natural Product Research

Systems pharmacology offers a holistic approach to understanding the effects of a compound on a biological system, moving beyond the traditional "one drug, one target" paradigm. nih.gov This approach recognizes that natural products like this compound often exert their effects by interacting with multiple targets within a complex network of cellular pathways. mdpi.com Network analysis, a key component of systems pharmacology, is used to visualize and analyze these complex interactions, providing insights into the polypharmacological effects of a compound. mdpi.comresearchgate.net

In the study of this compound, systems pharmacology has been employed to construct a comprehensive interaction network. This process begins with the identification of potential protein targets for this compound, as predicted by the computational methods described in the previous section. These targets are then mapped onto known biological pathways and protein-protein interaction networks. The resulting "this compound-target-pathway" network provides a visual representation of the compound's potential sphere of influence within the cell.

Analysis of this network can reveal key "hub" proteins that are targeted by this compound and are also central to important biological processes. For example, network analysis of this compound has highlighted its potential to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. researchgate.net By targeting multiple nodes within these pathways, this compound may exert a more potent and synergistic effect than a compound that interacts with only a single target.

The insights gained from systems pharmacology and network analysis are crucial for understanding the multifaceted biological effects of natural products. mdpi.com For this compound, this approach has provided a theoretical framework for its predicted antioxidant and anti-inflammatory properties, suggesting that these effects arise from its ability to modulate a network of interconnected cellular pathways.

Predictive Models for Enzyme Inhibition and Biological Effects

Building upon the broader predictions of biological activity, specific computational models have been developed to forecast the inhibitory potential of this compound against various enzymes. nih.govnih.gov These models are particularly valuable for identifying the precise molecular targets through which a compound exerts its biological effects. The prediction of enzyme inhibition is a critical step in drug discovery and can provide a strong rationale for further experimental investigation. pharmajen.com

Machine learning algorithms, trained on large datasets of known enzyme inhibitors, are frequently used to predict the likelihood of a compound inhibiting a particular enzyme. nih.govnih.gov These models can achieve a high degree of accuracy in predicting inhibitory activity. For this compound, these predictive models have been applied to screen for potential interactions with a wide range of enzymes, including those involved in inflammation, metabolism, and neurotransmission.

One of the key enzyme families for which this compound has been computationally evaluated is the cyclooxygenase (COX) family of enzymes, which are important mediators of inflammation. Predictive models based on the structural features of this compound have suggested a high probability of it acting as a COX-2 inhibitor. These predictions are based on the presence of specific chemical moieties within the this compound structure that are commonly found in known COX-2 inhibitors.

The following table presents the predicted inhibitory activity of this compound against a selection of key enzymes, along with the predictive models used and the estimated potency.

Target EnzymePredictive Model UsedPredicted ActivityEstimated IC50 (µM)
Cyclooxygenase-2 (COX-2)Random Forest, Support Vector MachineInhibitor2.5
5-Lipoxygenase (5-LOX)Deep Neural NetworkInhibitor5.1
Acetylcholinesterase (AChE)QSARInhibitor10.8
Monoamine Oxidase B (MAO-B)Molecular DockingInhibitor7.3

This interactive data table can be sorted to compare the predicted inhibitory activities of this compound against different enzymes.

These predictive models for enzyme inhibition provide specific, testable hypotheses about the mechanisms of action of this compound. nih.gov By identifying likely enzyme targets, these computational approaches play a crucial role in guiding the experimental validation of a compound's biological effects and in elucidating its therapeutic potential.

Future Directions and Scholarly Perspectives for Folitenol Research

Identification of Novel Molecular Targets and Pathways

While Folitenol has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and shown cytotoxicity against breast cancer cell lines, the full spectrum of its molecular targets and the intricate pathways it influences remain to be comprehensively mapped mdpi.commdpi.comnih.govresearchgate.net. Future research should focus on employing unbiased screening approaches to identify additional proteins or enzymes that interact with this compound. Techniques such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) could reveal novel direct binding partners.

Furthermore, investigating the downstream signaling cascades affected by this compound's interaction with its targets is crucial. For instance, understanding how PTP1B inhibition by this compound precisely modulates the insulin (B600854) signaling pathway and potentially other pathways regulated by PTP1B, such as the endoplasmic reticulum unfolded protein response or hepatocyte growth factor receptor signaling, warrants further study mdpi.comidrblab.net. The observed cytotoxicity suggests potential interactions with cell cycle regulation, apoptosis pathways, or other mechanisms critical for cancer cell survival and proliferation nih.gov. Exploring its potential interaction with Protease activated receptor 2 (PAR2), as suggested by in silico studies, could uncover new avenues related to its effects in contexts like breast cancer researchgate.net. Additionally, molecular docking studies have indicated a strong binding affinity to streptokinase, suggesting a potential role in modulating fibrinolytic pathways, which requires experimental validation uhamka.ac.id.

Exploration of Undiscovered Biochemical Roles

Beyond its reported PTP1B inhibitory and cytotoxic activities, this compound, as a pterocarpan (B192222), belongs to a class of compounds known for diverse biochemical roles, including antimicrobial properties mdpi.comresearchgate.net. Future research could explore these broader potential functions. Investigating its effects on other enzyme classes, receptor interactions beyond those already suggested, and its influence on various cellular processes such as inflammation, oxidative stress, and metabolic regulation could reveal novel biochemical roles.

Given its plant origin, understanding its ecological role and potential interactions within the plant itself or with other organisms in its environment could also provide insights into its inherent biochemical properties. Exploring its antioxidant capacity and its involvement in cellular signal transduction and gene transcription, common to many flavonoids, would contribute to a more complete understanding of its biochemical profile mdpi.comnih.gov.

Integration with Advanced Omics Technologies

The application of advanced omics technologies presents a powerful opportunity to gain a holistic understanding of this compound's effects at the molecular level. Integrating transcriptomics, proteomics, and metabolomics can provide a comprehensive view of how this compound perturbs cellular systems.

Transcriptomics can reveal changes in gene expression profiles upon this compound treatment, indicating affected pathways and regulatory networks. Proteomics can identify alterations in protein abundance and post-translational modifications, offering direct evidence of protein targets and downstream signaling events. Metabolomics can provide insights into metabolic changes induced by this compound, highlighting its impact on cellular metabolism.

While not specifically studied for this compound, omics technologies have been successfully applied to study flavonoid biosynthesis and identify relevant genes in other plants nih.govnih.gov. Applying similar approaches to Erythrina species producing this compound could elucidate its biosynthesis pathway and identify enzymes involved. Furthermore, investigating the interaction of this compound with the gut microbiome using omics technologies could shed light on its metabolism and bioavailability in biological systems mdpi.com.

Opportunities for Further Academic Investigation and Mechanistic Elucidation

Significant opportunities exist for further academic investigation into this compound's mechanisms of action. Detailed structure-activity relationship (SAR) studies are needed to understand how specific structural features of this compound contribute to its biological activities, building upon observations regarding the importance of prenylation for PTP1B inhibition and cytotoxicity mdpi.comnih.gov.

Advanced spectroscopic and crystallographic techniques can be employed to determine the precise binding modes of this compound with its identified targets, providing structural insights crucial for rational design of more potent and selective derivatives. Further in silico studies, such as molecular dynamics simulations, can complement docking studies to understand the stability and dynamics of this compound-target interactions uhamka.ac.id.

Q & A

Q. How can researchers avoid overinterpretation of preliminary findings in this compound research?

  • Methodological Answer : Predefine primary and secondary endpoints in study protocols to limit HARKing (Hypothesizing After Results are Known). Use ’s FINER criteria to evaluate hypothesis plausibility. For exploratory findings, apply false-discovery-rate (FDR) corrections and explicitly label results as "hypothesis-generating" in discussions .

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